molecular formula C6H11ClO3S B2358527 (1-Methoxycyclobutyl)methanesulfonyl chloride CAS No. 1889401-96-0

(1-Methoxycyclobutyl)methanesulfonyl chloride

Cat. No. B2358527
CAS RN: 1889401-96-0
M. Wt: 198.66
InChI Key: CARQNAUGLGWZPA-UHFFFAOYSA-N
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Description

“(1-Methoxycyclobutyl)methanesulfonyl chloride” is an organic compound with the chemical formula C6H11ClO3S . It has a molecular weight of 198.67 . It is a liquid in its physical state .


Molecular Structure Analysis

The molecular structure of “(1-Methoxycyclobutyl)methanesulfonyl chloride” is represented by the chemical formula C6H11ClO3S . The monoisotopic mass is 198.011749 Da .


Physical And Chemical Properties Analysis

“(1-Methoxycyclobutyl)methanesulfonyl chloride” is a liquid . The specific boiling point, density, and other physical and chemical properties are not provided in the sources.

Scientific Research Applications

Research and Development

Lastly, (1-Methoxycyclobutyl)methanesulfonyl chloride is utilized in R&D for synthesizing new molecules. It’s a building block in medicinal chemistry, aiding in the discovery of new therapeutic agents.

Each application utilizes the unique chemical properties of (1-Methoxycyclobutyl)methanesulfonyl chloride , demonstrating its versatility in scientific research and industry . The compound’s ability to participate in sulfonylation reactions makes it a valuable tool across various fields of study and development.

Safety and Hazards

“(1-Methoxycyclobutyl)methanesulfonyl chloride” is classified as a dangerous substance. The safety information includes hazard statements such as H314 and precautionary statements such as P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

Mechanism of Action

Target of Action

(1-Methoxycyclobutyl)methanesulfonyl chloride, hereafter referred to as the compound, is a derivative of methanesulfonyl chloride . Methanesulfonyl chloride is known to be highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Therefore, the primary targets of the compound are likely to be similar, namely alcohols and other nucleophiles present in the system.

Mode of Action

The compound, being a derivative of methanesulfonyl chloride, is expected to interact with its targets in a similar manner. Methanesulfonyl chloride is known to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . The compound is likely to follow a similar mechanism, reacting with nucleophiles such as alcohols to form methanesulfonates.

Biochemical Pathways

Methanesulfonates, the products of the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . Therefore, it is plausible that the compound could affect similar biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, methanesulfonyl chloride is known to be reactive toward water, alcohols, and many amines . Therefore, the presence of these substances in the environment could potentially influence the reactivity and stability of the compound.

properties

IUPAC Name

(1-methoxycyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6(3-2-4-6)5-11(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARQNAUGLGWZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxycyclobutyl)methanesulfonyl chloride

CAS RN

1889401-96-0
Record name (1-methoxycyclobutyl)methanesulfonyl chloride
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